3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

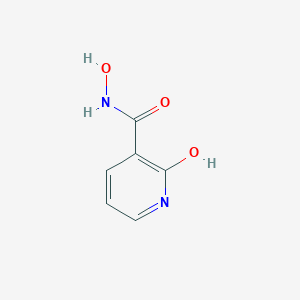

N,2-Dihydroxypyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of a pyridine ring substituted with hydroxyl groups at the N and 2 positions and a carboxamide group at the 3 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) typically involves the amidation of pyridine-3-carboxylic acid. One common method is the catalytic amidation using reagents such as N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl) to activate the carboxylic acid, followed by reaction with an amine source . Another approach involves the hydroboration of pyridine derivatives under basic and catalyst-free conditions, which can be followed by amidation .

Industrial Production Methods: Industrial production of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N,2-Dihydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.

Major Products Formed:

Oxidation: Formation of pyridine-3,5-dicarboxylic acid.

Reduction: Formation of N,2-dihydroxytetrahydropyridine-3-carboxamide.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N,2-Dihydroxypyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites of enzymes.

Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI) involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxyl and carboxamide groups allow it to bind to enzyme active sites, potentially inhibiting their activity. This compound can also interact with DNA and proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Pyridine-3-carboxamide: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.

2-Hydroxypyridine-3-carboxamide: Similar structure but with only one hydroxyl group, leading to different binding properties and reactivity.

N-Hydroxy-2-pyridinecarboxamide: Contains a hydroxyl group at the N position, affecting its hydrogen bonding and coordination abilities

Uniqueness: N,2-Dihydroxypyridine-3-carboxamide is unique due to the presence of both hydroxyl groups and a carboxamide group, which provide multiple sites for interaction with biological molecules and metal ions. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biologische Aktivität

3-Pyridinecarboxamide,1,2-dihydro-N-hydroxy-2-oxo-(9CI), also known as N,2-dihydroxypyridine-3-carboxamide, is a heterocyclic organic compound with the molecular formula C6H6N2O3. This compound has garnered attention for its potential biological activities, including enzyme inhibition and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2O3 |

| CAS Number | 153336-75-5 |

| Molecular Weight | 154.123 g/mol |

| Density | 1.5±0.1g/cm3 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of 3-Pyridinecarboxamide involves its interaction with various molecular targets. The compound features hydroxyl and carboxamide groups that facilitate hydrogen bonding and coordination with metal ions, allowing it to bind effectively to enzyme active sites. This binding can inhibit enzymatic activity, which is crucial for its potential therapeutic effects .

Antimicrobial Properties

Research indicates that 3-Pyridinecarboxamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. faecalis has been reported at 8 μM .

Anticancer Activity

Studies have explored the anticancer potential of this compound. In vitro assays have shown that it possesses antiproliferative effects on cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM for different derivatives tested against various cancer cell lines . The mechanism appears to be linked to oxidative stress modulation and apoptosis induction in cancer cells.

Antioxidant Activity

The antioxidant capabilities of 3-Pyridinecarboxamide have been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Compounds derived from this structure have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene), indicating a potential role in preventing oxidative damage in biological systems .

Study on Antiproliferative Activity

A study published in MDPI highlighted the antiproliferative effects of various derivatives of 3-Pyridinecarboxamide on cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. Derivatives with specific substitutions showed selective activity towards MCF-7 cells, suggesting that structural modifications can enhance biological efficacy .

Antioxidative Mechanism Investigation

Another research effort focused on the antioxidative mechanisms of this compound in cellular models. The study utilized HCT116 cells treated with tert-butyl hydroperoxide (TBHP) to induce oxidative stress and assessed the protective effects of the compound. Results indicated that certain derivatives significantly reduced oxidative stress markers, supporting their potential use in therapeutic applications against oxidative damage .

Eigenschaften

IUPAC Name |

N-hydroxy-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-4(6(10)8-11)2-1-3-7-5/h1-3,11H,(H,7,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGJCZVKCORHAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.